5'-Fluoro-2'-iodoacetophenone
CAS No.: 914225-70-0
Cat. No.: VC0053509
Molecular Formula: C8H6FIO
Molecular Weight: 264.038
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914225-70-0 |
|---|---|
| Molecular Formula | C8H6FIO |
| Molecular Weight | 264.038 |
| IUPAC Name | 1-(5-fluoro-2-iodophenyl)ethanone |
| Standard InChI | InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |
| Standard InChI Key | NRLSRIONJVBZDT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)F)I |
Introduction
Chemical Identity and Nomenclature
5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) is an aromatic ketone featuring fluorine and iodine substituents on a phenyl ring. The compound is known by several synonyms in chemical literature and databases:
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1-(5-fluoro-2-iodophenyl)ethan-1-one
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1-(5-Fluoro-2-iodophenyl)ethanone
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5-fluoro-2-Iodoacetophenone
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2'-Iodo-5'-fluoroacetophenone
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Ethanone, 1-(5-fluoro-2-iodophenyl)-
The following table summarizes the key chemical identifiers for this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 914225-70-0 |
| Molecular Formula | C8H6FIO |
| Molecular Weight | 264.04 g/mol |
| EINECS Number | 812-223-8 |
| MDL Number | MFCD09033159 |
| InChI Key | NRLSRIONJVBZDT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(I)C=CC(F)=C1 |
| IUPAC Name | 1-(5-fluoro-2-iodophenyl)ethanone |
Physical and Chemical Properties
5'-Fluoro-2'-iodoacetophenone possesses distinctive physical and chemical properties that influence its handling, storage, and application in synthetic processes. The following table details its physical and chemical characteristics:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Brown |
| Density | 1.793 |
| Boiling Point | 269.5°C at 760 mmHg |
| Flash Point | 116.8±23.2°C |
| Water Solubility | Slightly soluble |
| Sensitivity | Light sensitive |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.583 |
A notable characteristic of 5'-Fluoro-2'-iodoacetophenone is its sensitivity to light, which necessitates specific storage conditions to maintain its stability and purity. The compound is also incompatible with oxidizing agents, which must be considered during handling and storage procedures .
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
The primary significance of 5'-Fluoro-2'-iodoacetophenone lies in its function as a pharmaceutical intermediate, particularly in the synthesis of anticancer compounds. It serves as a critical building block in the preparation of complex molecular structures with targeted therapeutic properties .
Anticancer Drug Development
5'-Fluoro-2'-iodoacetophenone is specifically used as a reactant in the synthesis of PF-06463922, a potent macrocyclic inhibitor of anaplastic lymphoma kinase (ALK). This class of compounds demonstrates significant potential as antitumor agents .
According to research findings, the compound is an essential intermediate in the synthesis of ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] -benzoxadiazacyclotetradecine-3-carbonitrile, which functions as a next-generation small-molecule inhibitor of the orphan receptor tyrosine kinase c-ros oncogene 1 (ROS1) .
Clinical Applications
The therapeutic compounds synthesized using 5'-Fluoro-2'-iodoacetophenone as an intermediate have potential applications in treating various types of cancer, including:
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Lung cancer (specifically non-small cell lung cancer)
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Bone cancer
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Skin cancer
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Head and neck cancer
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Intraocular melanoma
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Uterine cancer
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Ovarian cancer
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Rectal cancer
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Stomach cancer
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Esophageal cancer
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Lymphocytic lymphoma
The compound is also reported to be used as an intermediate in the synthesis of laroratinib, another anticancer medication .
| Parameter | Specification |
|---|---|
| Appearance | Brown liquid |
| Assay | ≥97-99.0% |
| Purity Testing Method | Typically HPLC or NMR |
| Packaging | Light-resistant containers (plastic bottles or buckets) |
Global Manufacturing
The compound is manufactured by pharmaceutical chemical suppliers globally, with significant production facilities documented in China. These manufacturers specialize in providing high-quality pharmaceutical intermediates for research and development processes and chemical pharmaceutical synthesis .
Research Significance in Cancer Treatment
The significance of 5'-Fluoro-2'-iodoacetophenone in cancer research derives from its role in synthesizing compounds that target specific molecular mechanisms involved in cancer development and progression. The end products synthesized using this intermediate are designed to inhibit key kinases that drive cancer cell proliferation.
Cancer remains one of the leading causes of death worldwide, resulting from complex genetic and molecular events including gene mutations and chromosomal translocations. The development of targeted anticancer drugs that address specific molecular mechanisms has become a focus for pharmaceutical companies globally .
The ALK and ROS1 inhibitors synthesized using 5'-Fluoro-2'-iodoacetophenone as an intermediate represent important advances in this approach to cancer treatment. These inhibitors target specific genetic alterations present in certain cancer types, offering potentially more effective and less toxic treatment options compared to traditional chemotherapy .
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